Pencycuron

Catalog No.
S538948
CAS No.
66063-05-6
M.F
C19H21ClN2O
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pencycuron

CAS Number

66063-05-6

Product Name

Pencycuron

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)

InChI Key

OGYFATSSENRIKG-UHFFFAOYSA-N

SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, pencycuron

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Description

The exact mass of the compound Pencycuron is 328.1342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fungicidal Mode of Action

Understanding how pencycuron works at the cellular level is crucial for researchers. Scientific studies have revealed that pencycuron inhibits microtubule assembly in fungal cells. Microtubules are essential components of the fungal cytoskeleton, playing a vital role in cell division, growth, and transport. By disrupting microtubule formation, pencycuron effectively halts fungal growth and development [].

Studying Fungal Diseases in Plants

Pencycuron's fungicidal properties make it a valuable tool for researchers investigating fungal diseases in plants. In controlled laboratory settings, researchers can evaluate the efficacy of pencycuron against various plant pathogens. This helps them understand the effectiveness of pencycuron in combating specific diseases and develop strategies for disease management in agricultural settings [].

Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren. It is primarily used to control diseases caused by the plant pathogen Rhizoctonia solani and other fungi, specifically targeting the plant pathogens Pellicularia spp.. Pencycuron is characterized by its chemical formula C19H21ClN2OC_{19}H_{21}ClN_{2}O and has a molecular weight of approximately 328.84 g/mol. The compound is virtually insoluble in water but dissolves in most organic solvents, making it suitable for various agricultural applications. It is classified as a non-systemic fungicide that provides protective action against fungal infections by inhibiting mitosis and cell division in fungal cells .

The synthesis of pencycuron typically involves the reaction of 4-chlorobenzylamine with cyclopentyl isocyanate and phenyl isocyanate under controlled conditions. This multi-step synthetic route allows for the formation of the phenylurea structure characteristic of pencycuron. Specific reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the final product .

Pencycuron is primarily used in agriculture as a fungicide to protect crops from fungal diseases. Its effectiveness against Rhizoctonia solani makes it particularly valuable in managing root rot diseases in various crops. Additionally, it has applications in research settings for studying fungal resistance mechanisms and evaluating environmental impacts related to pesticide use .

Studies on pencycuron have highlighted its interactions with various biological systems. Research indicates that while it is effective against target fungi, it may also affect beneficial organisms such as arbuscular mycorrhizal fungi, which play crucial roles in soil health and plant nutrient uptake . Moreover, its potential genotoxic effects necessitate further investigation into its long-term impacts on human health and ecosystems .

Pencycuron shares structural similarities with other fungicides within the phenylurea class. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
ChlorothalonilC₈Cl₄N₄Broad-spectrum fungicide; different mode of action
IprodioneC₁₃H₁₃ClN₂OSystemic activity; targets different fungal species
FenarimolC₁₄H₁₈ClN₃OInhibits sterol biosynthesis; unique antifungal properties
Thiophanate-methylC₁₂H₁₅N₃O₄SBroad-spectrum activity; different chemical structure

Pencycuron's uniqueness lies in its specific efficacy against Rhizoctonia solani, coupled with its moderate toxicity profile towards non-target organisms compared to other fungicides. Its distinct chemical structure allows for targeted action while minimizing broader ecological impacts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

328.1342410 g/mol

Monoisotopic Mass

328.1342410 g/mol

Heavy Atom Count

23

LogP

4.82 (LogP)

Appearance

Solid powder

Melting Point

130.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCH2G449HP

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.75e-12 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66063-05-6

Wikipedia

Pencycuron

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Kang G, Kim J, Kwon E, Kim TH. Crystal structure of pencycuron. Acta Crystallogr E Crystallogr Commun. 2015 Jul 4;71(Pt 8):o532. doi: 10.1107/S2056989015012414. eCollection 2015 Aug 1. PubMed PMID: 26396781; PubMed Central PMCID: PMC4571381.
2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.
3: Wang YS, Huang YJ, Chen WC, Yen JH. Effect of carbendazim and pencycuron on soil bacterial community. J Hazard Mater. 2009 Dec 15;172(1):84-91. doi: 10.1016/j.jhazmat.2009.06.142. Epub 2009 Jul 3. PubMed PMID: 19616894.
4: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Effect of pencycuron on microbial parameters of waterlogged soil. J Environ Sci Health B. 2006;41(8):1319-31. PubMed PMID: 17090495.
5: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron dissipation in soil: effect of application rate and soil conditions. Pest Manag Sci. 2005 Dec;61(12):1220-3. PubMed PMID: 16187259.
6: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron application to soils: degradation and effect on microbiological parameters. Chemosphere. 2005 Sep;60(11):1513-22. Epub 2005 Apr 14. PubMed PMID: 16083758.
7: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Dissipation of pencycuron in rice plant. J Zhejiang Univ Sci B. 2005 Aug;6(8):756-8. PubMed PMID: 16052708; PubMed Central PMCID: PMC1389856.
8: Hasan HA. Role of pencycuron in aflatoxin production and cotton seed protection. J Nat Toxins. 2001 May;10(2):127-36. PubMed PMID: 11405276.
9: Ueyama I, Kurogochi S, Kobori I, Hoshino T, Ishii Y, Takase I. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits. J Agric Food Chem. 1982 Nov-Dec;30(6):1061-7. PubMed PMID: 7175035.

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